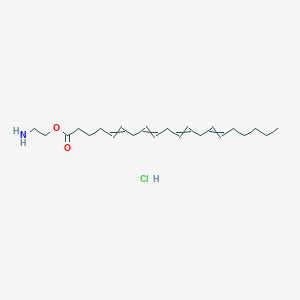

5,25R-Cholesten-3beta,26-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,25R-Cholesten-3beta,26-diol is a cholesterol metabolite that plays a significant role in lipid metabolism and inflammatory responses. It is an oxysterol, which is a type of oxidized cholesterol derivative. This compound has been identified as a potent regulator of lipid biosynthesis and has shown potential therapeutic applications in metabolic disorders, hyperlipidemia, diabetes, fatty liver diseases, and atherosclerosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,25R-Cholesten-3beta,26-diol involves several steps. One method includes the Diels-Alder reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This intermediate is then treated with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .

Industrial Production Methods: the synthesis typically involves chemical extraction and purification processes, such as reverse-phase high-performance liquid chromatography (HPLC) and tandem mass spectrometry analysis to confirm the structure .

Análisis De Reacciones Químicas

Types of Reactions: 5,25R-Cholesten-3beta,26-diol undergoes various chemical reactions, including oxidation, reduction, and sulfation. These reactions are crucial for its role in regulating lipid metabolism and inflammatory responses .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and sulfating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include its sulfated derivatives, such as 5-cholesten-3beta,25-diol disulfate. These derivatives have been shown to significantly inhibit cholesterol synthesis and decrease lipid levels in vivo .

Aplicaciones Científicas De Investigación

5,25R-Cholesten-3beta,26-diol has a wide range of scientific research applications. In chemistry, it is used to study the regulation of lipid metabolism and the role of oxysterols in cellular processes. In biology, it is investigated for its effects on gene expression and inflammatory pathways. In medicine, it has potential therapeutic applications for treating metabolic disorders, hyperlipidemia, diabetes, fatty liver diseases, and atherosclerosis . Additionally, it is used in industry for developing new drugs and therapeutic agents targeting lipid-related diseases .

Mecanismo De Acción

The mechanism of action of 5,25R-Cholesten-3beta,26-diol involves its interaction with nuclear receptors and transcription factors. It inhibits cholesterol synthesis by suppressing the activities of sterol regulatory element-binding proteins (SREBPs) and their target genes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase . This compound also modulates inflammatory responses by affecting the expression of genes involved in lipid homeostasis and inflammation .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 5,25R-Cholesten-3beta,26-diol include other oxysterols such as 25-hydroxycholesterol, 27-hydroxycholesterol, and 24-hydroxycholesterol . These compounds share structural similarities and play roles in regulating lipid metabolism and inflammatory responses.

Uniqueness: What sets this compound apart from other oxysterols is its potent regulatory effects on lipid biosynthesis and its dual role as a PPAR gamma agonist and LXR antagonist . This unique combination of activities makes it a promising candidate for therapeutic applications in metabolic and inflammatory diseases.

Propiedades

Fórmula molecular |

C27H46O2 |

|---|---|

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

(10R,13R)-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |

Clave InChI |

FYHRJWMENCALJY-WXLCRPDQSA-N |

SMILES isomérico |

CC(CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)CO |

SMILES canónico |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B14796706.png)

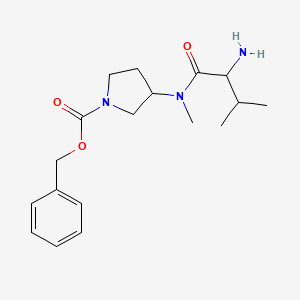

![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)

![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)

![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)

![Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14796773.png)